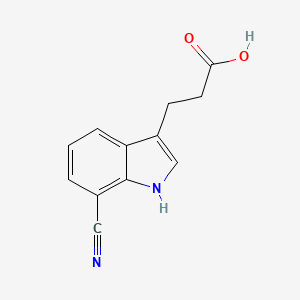

3-(7-cyano-1H-indol-3-yl)propanoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“3-(7-cyano-1H-indol-3-yl)propanoic acid” is a compound that belongs to the class of indole derivatives . Indole derivatives are known for their diverse biological activities and are found in many important synthetic drug molecules . The compound has a molecular formula of C12H10N2O2.

Molecular Structure Analysis

The molecular structure of “3-(7-cyano-1H-indol-3-yl)propanoic acid” includes an indole nucleus, which is aromatic in nature and contains a benzenoid nucleus . The compound has a molecular weight of 214.224.科学的研究の応用

Alzheimer’s Disease Research

Field:

Neuroscience and neurodegenerative diseases

Summary:

IPA has been investigated for its therapeutic potential in the treatment of Alzheimer’s disease . As of 2022, research suggests that IPA may have a positive effect in managing this debilitating condition. However, the therapeutic impact of IPA depends on factors such as dosage and the timing of therapy initiation .

Methods and Experimental Procedures:

Researchers typically use in vitro and in vivo models to study IPA’s effects. In vitro studies involve neuronal cell lines or primary neurons treated with IPA. In vivo experiments use animal models (e.g., transgenic mice) to assess cognitive function, amyloid plaque deposition, and other relevant parameters. Dosage levels are carefully controlled, and administration routes (oral, intravenous, etc.) are explored.

Results and Outcomes:

Studies have reported that IPA may enhance cognitive function, reduce neuroinflammation, and mitigate amyloid-beta (Aβ) plaque accumulation in Alzheimer’s models. Researchers analyze behavioral changes, histopathological findings, and biochemical markers. Quantitative data, such as Aβ levels, cytokine concentrations, and memory scores, are crucial for assessing IPA’s efficacy .

Anticancer Properties

Field:

Oncology and cancer research

Summary:

IPA exhibits cytotoxic activity against tumor cells. It has been particularly effective against cell lines such as Jurkat, K562, U937, and HL60. Additionally, IPA induces apoptosis (programmed cell death) and affects the cell cycle .

Methods and Experimental Procedures:

In vitro studies involve treating cancer cell lines with IPA at varying concentrations. Researchers assess cell viability, apoptosis markers, and cell cycle progression. Animal models (xenografts or syngeneic models) may also be used to evaluate IPA’s antitumor effects.

Results and Outcomes:

IPA demonstrates potent cytotoxicity against cancer cells, leading to reduced cell viability. Researchers measure apoptotic markers (e.g., caspase activation) and analyze cell cycle profiles. Quantitative data on cell viability, apoptosis rates, and tumor growth inhibition are critical for evaluating IPA’s anticancer potential .

将来の方向性

特性

IUPAC Name |

3-(7-cyano-1H-indol-3-yl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O2/c13-6-8-2-1-3-10-9(4-5-11(15)16)7-14-12(8)10/h1-3,7,14H,4-5H2,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFMSWGCGTBAMCW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1)C(=CN2)CCC(=O)O)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30676555 |

Source

|

| Record name | 3-(7-Cyano-1H-indol-3-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30676555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(7-cyano-1H-indol-3-yl)propanoic acid | |

CAS RN |

1223748-52-4 |

Source

|

| Record name | 7-Cyano-1H-indole-3-propanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1223748-52-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(7-Cyano-1H-indol-3-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30676555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。